4-(3,4-dimethoxyphenyl)-2-(5-((R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the 5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl group: This can be accomplished through a series of nucleophilic substitution reactions and amide bond formations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the 3,4-dimethoxyphenyl group but has a different overall structure.
(3,4-dimethoxyphenyl)[3,5-di(trifluoromethyl)phenyl]methanol: Another compound with a similar phenyl group but different functional groups.
Uniqueness
4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and potential applications. This complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C37H42F3N3O4 |
---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[5-[[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]pentyl]-4a,5,8,8a-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C37H42F3N3O4/c1-45-33-20-15-27(25-34(33)46-2)35-30-13-7-8-14-31(30)36(44)43(42-35)24-10-4-9-22-41-23-21-32(26-11-5-3-6-12-26)47-29-18-16-28(17-19-29)37(38,39)40/h3,5-8,11-12,15-20,25,30-32,41H,4,9-10,13-14,21-24H2,1-2H3/t30?,31?,32-/m1/s1 |
InChI Key |
QXJNTMSGRQZRFO-DQZOQLMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)CCCCCNCC[C@H](C4=CC=CC=C4)OC5=CC=C(C=C5)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)CCCCCNCCC(C4=CC=CC=C4)OC5=CC=C(C=C5)C(F)(F)F)OC |
Origin of Product |
United States |
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